2,6-Naphthalenedicarboxylic-d6 Acid
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Overview
Description
2,6-Naphthalenedicarboxylic-d6 Acid is a deuterated form of 2,6-Naphthalenedicarboxylic Acid, an organic compound with the formula C10H6(CO2H)2. This colorless solid is one of several isomers of naphthalenedicarboxylic acid. It is a precursor to high-performance polyesters such as polyethylene naphthalate (PEN), which has superior properties compared to conventional polyethylene terephthalate (PET) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Naphthalenedicarboxylic-d6 Acid can be achieved through several methods. One common method involves the catalytic oxidation of 2,6-dimethylnaphthalene using cobalt, manganese, and bromine catalysts in an acetic acid solvent . Another method is the homogeneous catalytic oxidative carbonylation of naphthalene in palladium salt solutions in the presence of a reoxidizer .
Industrial Production Methods
Industrial production of this compound typically involves the oxidation of 2,6-dimethylnaphthalene. This process is carried out in the liquid phase with molecular oxygen as the oxidant, and the reaction is catalyzed by a combination of cobalt, manganese, and bromine . The reaction conditions include maintaining the temperature between 370°C and 420°C and using an aliphatic monocarboxylic acid as the solvent .
Chemical Reactions Analysis
Types of Reactions
2,6-Naphthalenedicarboxylic-d6 Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur in the presence of reagents like sulfuric acid or nitric acid.
Major Products
The major products formed from these reactions include various naphthalene derivatives, such as 2,6-dihydroxynaphthalene and 2,6-diaminonaphthalene .
Scientific Research Applications
2,6-Naphthalenedicarboxylic-d6 Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Naphthalenedicarboxylic-d6 Acid primarily involves its role as a precursor in the synthesis of polyesters and MOFs. In the case of polyesters, the compound undergoes polymerization reactions to form long-chain polymers with high thermal stability and mechanical strength . For MOFs, the compound coordinates with metal ions to form porous structures that can encapsulate and release drugs in a controlled manner .
Comparison with Similar Compounds
2,6-Naphthalenedicarboxylic-d6 Acid can be compared with other isomers of naphthalenedicarboxylic acid, such as:
- 1,4-Naphthalenedicarboxylic Acid
- 1,5-Naphthalenedicarboxylic Acid
- 2,3-Naphthalenedicarboxylic Acid
Uniqueness
The uniqueness of this compound lies in its specific position of carboxyl groups, which imparts distinct chemical properties and reactivity. This makes it particularly suitable for the synthesis of high-performance polyesters and MOFs .
Properties
Molecular Formula |
C12H8O4 |
---|---|
Molecular Weight |
222.23 g/mol |
IUPAC Name |
1,3,4,5,7,8-hexadeuterionaphthalene-2,6-dicarboxylic acid |
InChI |
InChI=1S/C12H8O4/c13-11(14)9-3-1-7-5-10(12(15)16)4-2-8(7)6-9/h1-6H,(H,13,14)(H,15,16)/i1D,2D,3D,4D,5D,6D |
InChI Key |
RXOHFPCZGPKIRD-MZWXYZOWSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C2=C1C(=C(C(=C2[2H])[2H])C(=O)O)[2H])[2H])C(=O)O)[2H] |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)O)C=C1C(=O)O |
Origin of Product |
United States |
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